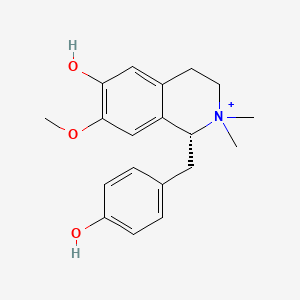
莲心碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chemistry: Lotusine is used as a model compound for studying the chemical behavior of alkaloids and their derivatives.
Medicine: Lotusine has demonstrated cardioprotective effects by mitigating doxorubicin-induced cardiotoxicity in rat cardiomyocytes.
Industry: Lotusine is being explored for its potential use in cosmetics due to its anti-aging properties.
作用机制
The mechanism of action of lotusine involves its interaction with various molecular targets and pathways. In cardiomyocytes, lotusine increases endogenous antioxidants and reduces lipid peroxidation, thereby protecting cells from oxidative stress . It also downregulates pro-apoptotic genes like Bax and caspase-3, preventing apoptosis . In skin cells, lotusine inhibits the MEK1/2-ERK1/2-p90 RSK, MKK3/6-p38, and Akt-p70 S6K pathways, reducing matrix metalloproteinase-1 expression and mitigating skin aging .
安全和危害
生化分析
Biochemical Properties
Lotusine interacts with various enzymes, proteins, and other biomolecules. It has been observed to mitigate doxorubicin-mediated apoptosis by downregulating the pro-apoptotic gene Bax and apoptotic executor caspase -3 .
Cellular Effects
Lotusine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to attenuate doxorubicin-induced toxicity in embryonically derived H9c2 cells . This suggests that Lotusine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Lotusine exerts its effects through various mechanisms. It has been observed to increase endogenous antioxidants and reduce lipid peroxidation in cells exposed to doxorubicin . This suggests that Lotusine may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lotusine have been observed to change over time. For instance, Lotusine pretreatment has been found to exhibit potential cardioprotective activity against doxorubicin-induced oxidative stress by increasing the intracellular antioxidant defense .
准备方法
Lotusine can be isolated from the lotus plumule, which is the developing bud of the Nelumbo nucifera embryo . The isolation process typically involves solvent extraction methods, such as using ethanol or methanol, followed by chromatographic techniques like high-performance liquid chromatography (HPLC) for purification . Industrial production methods may involve large-scale solvent extraction and purification processes to obtain significant quantities of lotusine for research and therapeutic use .
化学反应分析
Lotusine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lotusine can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
相似化合物的比较
Lotusine is structurally similar to other benzylisoquinoline alkaloids found in the lotus plant, such as liensinine, isoliensinine, and neferine . lotusine is unique in its specific cardioprotective and anti-aging properties . While other alkaloids like neferine also exhibit cardioprotective effects, lotusine’s ability to modulate multiple cellular pathways and its potential use in cosmetics make it a distinct and valuable compound .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lotusine involves the condensation of two molecules of 2,3-dihydroxybenzoic acid (DHBA) to form the dimeric compound.", "Starting Materials": [ "2,3-dihydroxybenzoic acid (DHBA)" ], "Reaction": [ "Step 1: Two molecules of DHBA are reacted in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.", "Step 2: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the dimeric compound, Lotusine.", "Step 3: The reaction mixture is then purified by column chromatography to obtain pure Lotusine." ] } | |
CAS 编号 |
6871-67-6 |
分子式 |
C19H24NO3+ |
分子量 |
314.4 g/mol |
IUPAC 名称 |
1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol |
InChI |
InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1 |
InChI 键 |
ZKTMLINFIQCERN-UHFFFAOYSA-O |
手性 SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |
熔点 |
213 - 215 °C |
物理描述 |
Solid |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)
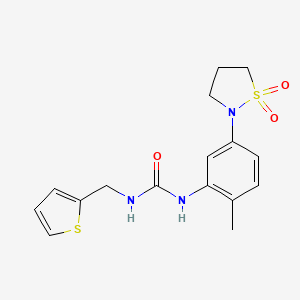
![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2415023.png)
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415025.png)
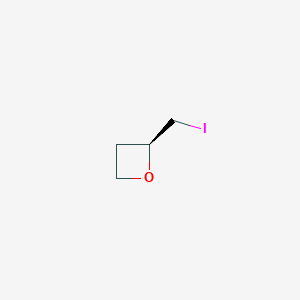
![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)
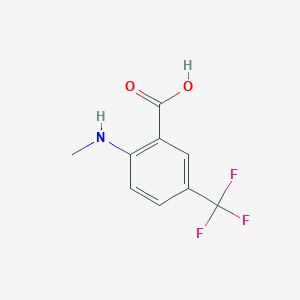
![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2415031.png)
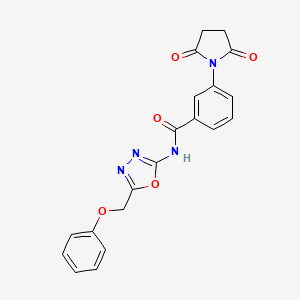
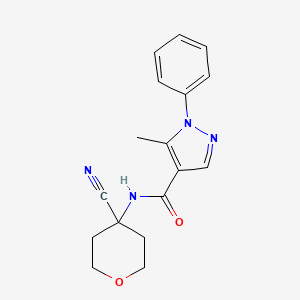
![9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415036.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2415039.png)
![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-(4-chlorobenzyl)oxime](/img/structure/B2415042.png)